REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]2[S:15][CH:14]=[N:13][CH:12]=2)[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.[Sn](Cl)Cl.C([O-])(O)=O.[Na+]>>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([C:11]2[S:15][CH:14]=[N:13][CH:12]=2)[CH:3]=1 |f:2.3|
|
Name
|
5-(3-chloro-5-nitrophenyl)thiazole
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)[N+](=O)[O-])C1=CN=CS1
|
Name
|
|
Quantity
|
0.9555 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |